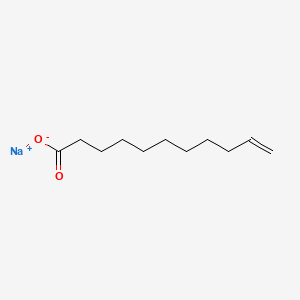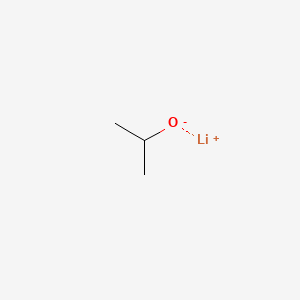
Potassium p-tolyltrifluoroborate
Overview
Description
Potassium p-tolyltrifluoroborate is an organoboron compound with the chemical formula CH₃C₆H₄BF₃K. It is a member of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, making it a significant reagent in organic synthesis .
Mechanism of Action
Target of Action
Potassium p-tolyltrifluoroborate, also known as Potassium (4-methylphenyl)trifluoroborate, primarily targets various aryl halides . It acts as a precursor or starting material for the synthesis of biaryl compounds . The compound’s role is to react with these aryl halides, initiating a series of reactions that lead to the formation of biaryl compounds .
Mode of Action
The interaction of this compound with its targets involves a process known as the Suzuki Cross-Coupling reaction . In this reaction, this compound reacts with various aryl halides using a Pd/C catalyst . This reaction results in the formation of biaryl compounds .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of biaryl compounds . The compound acts as a reagent in the carbonylative arylation of vinyl ketones via 1,4-addition . This reaction is part of the broader biochemical pathway of biaryl compound synthesis .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action are the formation of biaryl compounds . These compounds are formed when this compound reacts with aryl halides in the presence of a Pd/C catalyst .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should be stored in cool, dry conditions in well-sealed containers to maintain its stability and efficacy. It is also worth noting that the compound is incompatible with strong oxidizing agents , which can affect its action and stability.
Biochemical Analysis
Biochemical Properties
Potassium p-tolyltrifluoroborate is used as a precursor or starting material for the synthesis of biaryl compounds by reacting with various aryl halides using a Pd/C catalyst . It also serves as a reagent in the carbonylative arylation of vinyl ketones via 1,4-addition . Furthermore, it is a substrate in the synthesis of primary arylamines by reacting with hydroxylamine-O-sulfonic acid under metal-free conditions .
Molecular Mechanism
This compound’s molecular mechanism is primarily through its role as a precursor in the synthesis of biaryl compounds and primary arylamines . It participates in reactions with various aryl halides using a Pd/C catalyst, contributing to the formation of these compounds .
Temporal Effects in Laboratory Settings
It is known to be a solid substance that is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium p-tolyltrifluoroborate can be synthesized through the reaction of p-tolylboronic acid with potassium hydrogen fluoride (KHF₂) in the presence of a suitable solvent. The reaction typically proceeds as follows: [ \text{CH}_3\text{C}_6\text{H}_4\text{B(OH)}_2 + \text{KHF}_2 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{BF}_3\text{K} + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions .
Types of Reactions:
Substitution Reactions: this compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Carbonylative Arylation: It can also participate in the carbonylative arylation of vinyl ketones via 1,4-addition.
Amination Reactions: The compound can be used in the synthesis of primary arylamines by reacting with hydroxylamine-O-sulfonic acid under metal-free conditions.
Common Reagents and Conditions:
Palladium Catalysts: Often used in cross-coupling reactions.
Hydroxylamine-O-sulfonic Acid: Used in amination reactions.
Vinyl Ketones: Reactants in carbonylative arylation.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura reactions.
Aryl Ketones: Products of carbonylative arylation.
Primary Arylamines: Resulting from amination reactions.
Scientific Research Applications
Potassium p-tolyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Comparison: Potassium p-tolyltrifluoroborate is unique due to its p-tolyl group, which imparts specific electronic and steric properties that can influence the reactivity and selectivity of the compound in various reactions. Compared to potassium phenyltrifluoroborate, the presence of the methyl group in this compound can
Properties
IUPAC Name |
potassium;trifluoro-(4-methylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3.K/c1-6-2-4-7(5-3-6)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWDYXJWQBTBAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635592 | |
| Record name | Potassium trifluoro(4-methylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216434-82-1 | |
| Record name | Potassium trifluoro(4-methylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium p-tolyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1592746.png)

![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)
![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)



